2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
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Overview
Description
2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenoxy group and a phenylisoxazolylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route might involve the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of a suitable precursor, such as a β-keto ester, with hydroxylamine.
Attachment of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the acetamide backbone: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride.
Introduction of the methoxyphenoxy group: This can be achieved through a nucleophilic substitution reaction using 4-methoxyphenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products may include 2-(4-hydroxyphenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide or 2-(4-formylphenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide.
Reduction: Products may include 2-(4-methoxyphenoxy)-N-((5-phenylisoxazol-3-yl)methyl)ethylamine.
Substitution: Products may include derivatives with different substituents on the phenoxy group.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound may be explored as a lead compound for the development of new drugs. Its structural features could be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In industrial applications, this compound may be used as an intermediate in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The phenylisoxazole moiety could play a key role in binding to these targets, while the methoxyphenoxy group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-hydroxyphenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide
- 2-(4-chlorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide
- 2-(4-methoxyphenoxy)-N-((5-phenylisoxazol-3-yl)methyl)propionamide
Uniqueness
2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the phenylisoxazole and methoxyphenoxy groups provides a distinct structural framework that can be exploited for various applications.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-7-9-17(10-8-16)24-13-19(22)20-12-15-11-18(25-21-15)14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQSENPYCCCYPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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